3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile
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Overview
Description
Preparation Methods
The synthesis of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenol to form an intermediate, which is then cyclized to produce the oxazole ring. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its ability to interact with biological macromolecules, while the oxazole ring provides stability and specificity in binding. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes and cellular pathways .
Comparison with Similar Compounds
Similar compounds to 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile include other oxazole derivatives such as:
2-(2-Fluorobenzoyl)oxazole: Lacks the nitrile group, resulting in different reactivity and applications.
3-(2-Fluorobenzoyl)-2-oxobenzo[d]thiazole: Contains sulfur instead of oxygen in the ring, leading to distinct chemical properties.
4-(2-Fluorobenzoyl)-2-oxobenzo[d]imidazole: Features a nitrogen atom in place of the oxygen, altering its biological activity.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile.
Properties
CAS No. |
648410-60-0 |
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Molecular Formula |
C17H11FN2O3 |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanenitrile |
InChI |
InChI=1S/C17H11FN2O3/c18-13-5-2-1-4-12(13)16(21)11-6-7-14-15(10-11)23-17(22)20(14)9-3-8-19/h1-2,4-7,10H,3,9H2 |
InChI Key |
FSPRDNACKOTBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC#N)F |
Origin of Product |
United States |
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